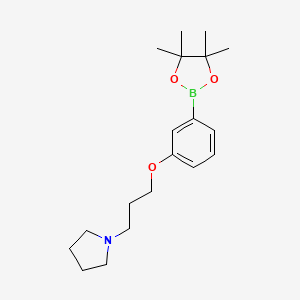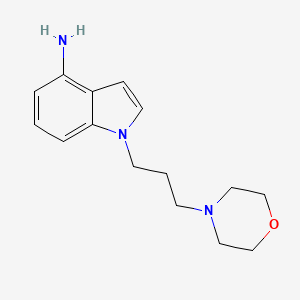
1-(3-morpholinopropyl)-1H-indol-4-amine
Descripción general
Descripción
The compound “1-(3-morpholinopropyl)-1H-indol-4-amine” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the indole, with the morpholinopropyl group attached at the 1-position of the indole .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and morpholine rings. Indoles are known to undergo electrophilic substitution reactions, while morpholines can participate in a variety of reactions due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole and morpholine rings. For example, the compound would likely be polar due to the presence of the nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Research by Lu et al. (2021) and Lu et al. (2020) shows that compounds structurally related to 1-(3-morpholinopropyl)-1H-indol-4-amine demonstrate significant antiproliferative activity against various cancer cell lines. These findings suggest potential applications in cancer research and treatment development (Lu et al., 2021), (Lu et al., 2020).
Inhibitors of Cysteine Proteases in Chagas Disease
Braga et al. (2017) synthesized analogues of 1-(3-morpholinopropyl)-1H-indol-4-amine, finding them to be effective inhibitors of cysteine proteases cruzain and rhodesain, with potential applications in treating Chagas disease (Braga et al., 2017).
Synthesis of 3-Aminoalkylated Indoles
Sapkal et al. (2020) utilized a compound related to 1-(3-morpholinopropyl)-1H-indol-4-amine in the synthesis of 3-aminoalkylated indoles, showing its utility in facilitating complex chemical transformations (Sapkal et al., 2020).
Potential as an Aniline Bioisostere
Staveness et al. (2019) describe the conversion of aminocyclopropanes into 1-aminonorbornanes, suggesting a potential bioisosteric role for these compounds in drug development, highlighting another area where 1-(3-morpholinopropyl)-1H-indol-4-amine might find application (Staveness et al., 2019).
Synthesis of Isoindolin-1-one Derivatives
Chen et al. (2014) demonstrate the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives using a related process, showing its utility in organic synthesis and the production of potentially pharmacologically relevant compounds (Chen et al., 2014).
Mecanismo De Acción
Target of Action
For instance, 3-morpholinopropyl isothiocyanate has been reported to strongly induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes .
Mode of Action
For example, 3-morpholinopropyl isothiocyanate has been found to induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes .
Biochemical Pathways
For instance, 3-morpholinopropyl isothiocyanate has been reported to induce phase II enzymes, which are involved in the detoxification of carcinogens .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropyl)indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-14-3-1-4-15-13(14)5-8-18(15)7-2-6-17-9-11-19-12-10-17/h1,3-5,8H,2,6-7,9-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSTPBDTFURKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC3=C(C=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


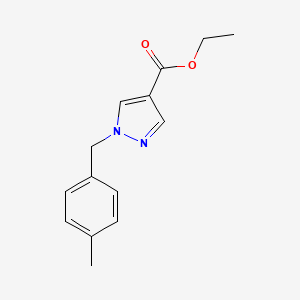
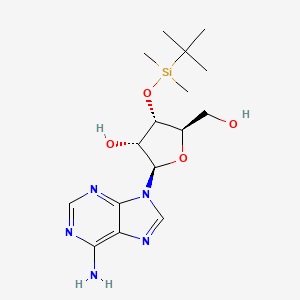
![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)
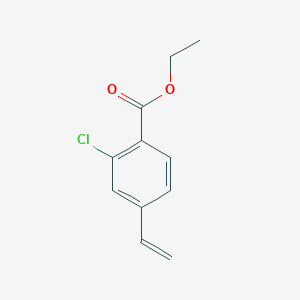
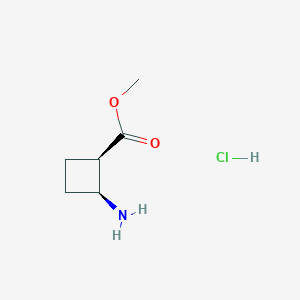
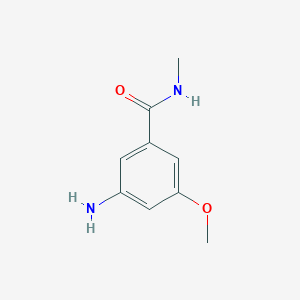
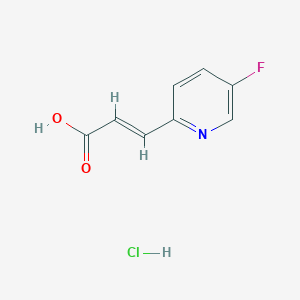
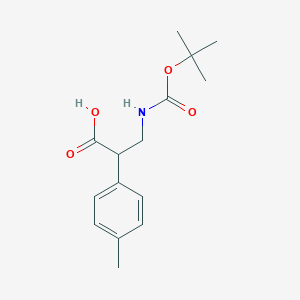
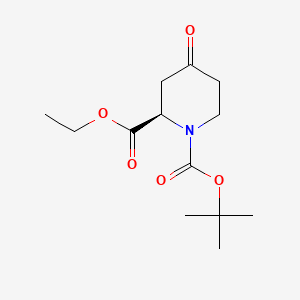
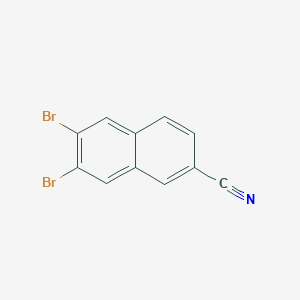

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)
